3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole;dihydrochloride
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Overview
Description
3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole;dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It contains both imidazole and benzimidazole moieties, which are known for their broad range of chemical and biological properties . The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents . One common method includes the annulation of substituted benzimidazoles with enamino ketones under reflux conditions in pyridine . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like peroxymonosulfuric acid.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxymonosulfuric acid, reducing agents like hydrogen gas, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of solvents like pyridine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in critical biological processes . For example, it may act as an inhibitor of dual specificity tyrosine-phosphorylation-regulated kinase 1A, which plays a role in DNA repair .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine moiety and exhibit similar pharmacological activities.
Benzimidazole Derivatives: Compounds like omeprazole and pantoprazole contain the benzimidazole scaffold and are used as proton pump inhibitors.
Uniqueness
3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole is unique due to its combination of imidazole and benzimidazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-piperidin-1-ylethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4.2ClH/c1-4-8-18(9-5-1)10-11-19-12-13-20-15-7-3-2-6-14(15)17-16(19)20;;/h2-3,6-7H,1,4-5,8-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDXSKCGJCKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CCN3C2=NC4=CC=CC=C43.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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